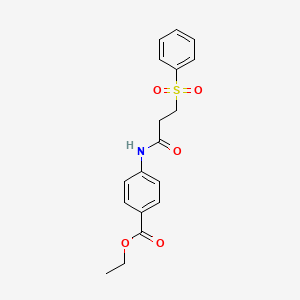

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

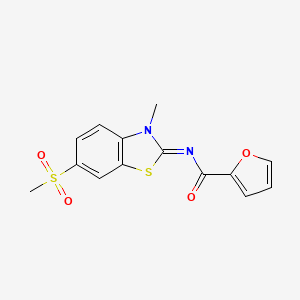

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate contains several types of bonds and functional groups. It has a total of 57 bonds, including 33 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic secondary amide .科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Antiplatelet Agents

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been synthesized and evaluated for their selective anti-PAR4 activity, which is significant in developing novel antiplatelet drug candidates. These derivatives exhibit potent inhibitory effects on platelet aggregation, highlighting their potential in antiplatelet therapy (Hua-Sin Chen et al., 2008).

Chemical Reactions and Pyrolysis

Ethyl (2E)-2-phenylsulfinyl-2-alkenoates have been investigated for their conversion to ethyl (2E,4E)-2,4-alkadienoates via pyrolysis. This process involves the migration of carbon-carbon double bonds and [2,3]sigmatropic rearrangement, showcasing a method for the synthesis of complex chemical structures (R. Tanikaga et al., 1984).

Lossen Rearrangement

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been applied for the synthesis of hydroxamic acids and ureas from carboxylic acids, offering a racemization-free and environmentally friendly method for producing these compounds (Kishore Thalluri et al., 2014).

Pharmacological Characterization

Novel β3-Adrenoceptor Agonists

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride has been characterized as a potent and selective β3-adrenoceptor agonist, showing promise for the treatment of preterm labor by inhibiting spontaneous contractions in human near-term myometrial strips without significant effects on heart rate or blood pressure (T. Croci et al., 2007).

Environmental and Agricultural Applications

Biodegradation of Chlorimuron-Ethyl

The biodegradation of chlorimuron-ethyl, a long-term residual sulfonylurea herbicide, by Rhodococcus sp. D310-1 has been optimized, achieving high biodegradation efficiency. This study offers insights into environmentally friendly methods for the removal of persistent herbicides, contributing to sustainable agricultural practices (Chunyan Li et al., 2016).

Safety and Hazards

作用機序

Target of Action

The primary target of Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is the sodium ion (Na+) channel on the nerve membrane . This compound acts on nerve endings and nerve trunks, which play a crucial role in the conduction of nerve impulses .

Mode of Action

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

It’s known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential .

Result of Action

The result of the action of Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate is a good local anesthetic effect . It produces anesthesia by acting on the nervous system and inhibiting it . This makes it convenient for local surgery and treatment .

特性

IUPAC Name |

ethyl 4-[3-(benzenesulfonyl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-2-24-18(21)14-8-10-15(11-9-14)19-17(20)12-13-25(22,23)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUQJIUODVGSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-(phenylsulfonyl)propanamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2937518.png)

![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2937520.png)

![1-[(Tert-butoxy)carbonyl]-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid](/img/structure/B2937522.png)

![3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2937528.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2937531.png)

![5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride](/img/structure/B2937533.png)

![1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2937540.png)